(5Z)-3-benzyl-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-BENZYL-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various medicinal and industrial applications This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 3-BENZYL-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of appropriate thioamides with dichlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and dichlorophenyl groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-BENZYL-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activities are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-AMINO-5-BENZYL-1,3-THIAZOLE
- 4-ARYL-2-(2,3,5-TRICHLOROPHENYLIDENEHYDRAZINO)-1,3-THIAZOLES
- 2-SUBSTITUTED 4-(2,5-DICHLORO THIENYL)-1,3-THIAZOLES
Properties
Molecular Formula |
C17H11Cl2NOS2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NOS2/c18-13-7-6-12(14(19)9-13)8-15-16(21)20(17(22)23-15)10-11-4-2-1-3-5-11/h1-9H,10H2/b15-8- |
InChI Key |
GXVYGJPQTIYJIG-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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